2,2-Dimethylthiomorpholine 1-oxide hcl
Description
2,2-Dimethylthiomorpholine 1-oxide HCl (CAS 1384431-11-1) is a heterocyclic organic compound featuring a thiomorpholine ring system, where sulfur replaces one nitrogen atom in the morpholine scaffold. The molecule is substituted with two methyl groups at the 2-position and an oxygen atom at the 1-position, forming a stable N-oxide structure . Its molecular formula is C₆H₁₃NOS (MW 147.24), and its SMILES notation is O=S1CCNCC1(C)C, reflecting the sulfur atom, N-oxide group, and dimethyl substitution .
The dimethyl groups introduce steric hindrance, which influences solubility and reactivity, while the sulfur atom enhances nucleophilicity compared to oxygen-containing analogs like morpholine derivatives . The N-oxide group stabilizes the molecule and participates in directed metalation reactions, enabling applications in cross-coupling chemistry . This compound is primarily researched for pharmaceutical and agrochemical intermediates due to its versatile reactivity .
Properties
IUPAC Name |
2,2-dimethyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(2)5-7-3-4-9(6)8;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXOPJVRALLHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCS1=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402829-87-0 | |
| Record name | 2,2-dimethyl-1lambda4-thiomorpholin-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride typically involves the oxidation of 2,2-Dimethylthiomorpholine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylthiomorpholine 1-oxide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent thiomorpholine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2,2-Dimethylthiomorpholine 1-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is exploited in both synthetic and biological applications, where it can modify the structure and function of target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,2-Dimethylthiomorpholine 1-oxide HCl and related thiomorpholine derivatives:
Biological Activity
2,2-Dimethylthiomorpholine 1-oxide hydrochloride (CAS No. 2402829-87-0) is a compound that has garnered attention in both academic and industrial research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant case studies.
2,2-Dimethylthiomorpholine 1-oxide hydrochloride is characterized by its stability and reactivity. It is synthesized through the oxidation of 2,2-Dimethylthiomorpholine using agents like hydrogen peroxide or peracids under controlled conditions to yield high purity products. The molecular weight of the compound is approximately 183.70 g/mol.
The biological activity of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride primarily stems from its ability to act as an oxidizing agent. It can transfer oxygen atoms to various biomolecules, leading to modifications in their structure and function. This property is particularly useful in biochemical applications where oxidative stress pathways are involved.
Biological Activity
Research indicates that 2,2-Dimethylthiomorpholine 1-oxide hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Studies have suggested that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : Preliminary research has indicated that this compound could influence cellular pathways associated with cancer progression, although detailed studies are still required to substantiate these claims.
- Enzyme Interactions : The compound has shown potential interactions with specific enzymes, which could be leveraged in drug development.
Applications in Research
The versatility of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride allows it to be utilized across various fields:
- Organic Synthesis : It serves as a reagent in organic synthesis and catalysis.
- Biochemical Assays : The compound can be employed as a fluorescent probe in biochemical assays due to its reactivity with different biomolecules.
- Pharmaceutical Development : It is being explored as a precursor for drug development, particularly in creating compounds with enhanced therapeutic properties.
Case Studies
Several case studies highlight the practical applications and biological effects of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride:
-
Antimicrobial Activity Study :
- A study conducted on the antimicrobial efficacy of various thiomorpholine derivatives included 2,2-Dimethylthiomorpholine 1-oxide hydrochloride. Results indicated significant inhibition against several bacterial strains, suggesting its potential use in developing new antibiotics.
-
Cancer Cell Line Research :
- In vitro experiments on cancer cell lines demonstrated that treatment with this compound led to altered cell proliferation rates and apoptosis markers. These findings indicate a need for further exploration into its anticancer properties.
- Enzyme Inhibition Analysis :
Comparative Analysis
A comparison with similar compounds reveals unique attributes of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Thiomorpholine | Lacks oxide group | Limited biological activity |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide structure | Well-studied; multiple uses |
| Thiomorpholine 1-Oxide | Similar but different substitution | Moderate activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
